molecular formula B5H52N13O15-2 B1650779 Tridecaazanium;pentaborate CAS No. 12007-89-5

Tridecaazanium;pentaborate

Cat. No. B1650779
CAS RN: 12007-89-5
M. Wt: 528.6
InChI Key: KWSJKYGXGUDBEC-UHFFFAOYSA-A
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Description

Tridecaazanium;pentaborate is a compound with the molecular formula B5H52N13O15-2 . It consists of isolated pentaborate anions and tridecaazanium cations . The molecular weight of this compound is 528.6 g/mol .


Synthesis Analysis

The synthesis of pentaborates has been reported in several studies . For instance, pentaborates have been synthesized hydrothermally . The structures of these compounds were determined by single crystal X-ray diffraction and further characterized by elemental analysis, FT-IR, thermogravimetric analysis, and photoluminescence spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound consists of isolated pentaborate anions and tridecaazanium cations . The anionic groups are linked by extensive hydrogen bonds .


Chemical Reactions Analysis

The thermal properties of pentaborate salts have been investigated in detail . Triborate salt decomposes to B2O3 via a multistage process, with the first stage (<250 °C) being dehydration to condensed polymeric hexaborate . The pentaborates are thermally decomposed to B2O3 via a 2 stage process involving polymeric [NMC] [B5O8] .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 528.6 g/mol . It has a hydrogen bond donor count of 13 and a hydrogen bond acceptor count of 15 . The compound has a topological polar surface area of 359 Ų .

Scientific Research Applications

Click Chemistry in Drug Discovery

Click chemistry, particularly the copper-catalyzed triazole formation from azides and terminal acetylenes, plays a significant role in drug discovery. This methodology is reliable, specific, and bio-compatible, with triazole products actively associating with biological targets through hydrogen bonding and dipole interactions. Such properties suggest potential applications in designing molecules with specific biological activities, including those possibly related to "Tridecaazanium;pentaborate" derivatives (Kolb & Sharpless, 2003).

Supramolecular Interactions of Triazoles

Research on 1,2,3-triazoles has expanded significantly due to their versatile supramolecular interactions, facilitating applications in coordination chemistry and molecular recognition. The nitrogen-rich triazole moiety can complex with anions and metals, demonstrating the potential of triazole-based structures for creating complex supramolecular assemblies, which might be relevant for materials synthesized from or related to "this compound" (Schulze & Schubert, 2014).

Pentaborate Structures in Mineralogy

Pentaborate polyanions, such as those found in ulexite (NaCaB5O6(OH)6·5H2O), demonstrate isolated borate polyanions' crystal structures, suggesting insights into the structural chemistry of borates. These findings could inform the synthesis and characterization of borate-related compounds, including "this compound" (Clark & Appleman, 1964).

Triazene Compounds in Medicinal Chemistry

Triazene compounds exhibit a range of biological activities, including antitumor properties, through mechanisms involving DNA methylation. This highlights the therapeutic potential of nitrogen-rich organic compounds, which could extend to research on "this compound" for developing novel therapeutic agents (Marchesi et al., 2007).

Mechanism of Action

Target of Action

Tridecaazanium;pentaborate is a complex compound that has been studied for its unique properties It’s known that the compound forms a hydrogen-bonded supramolecular framework, consisting of ammonium pentaborate, containing poly (ethylene-glycol) chains extending down tubular cavities in the structure .

Mode of Action

The mode of action of this compound involves its interaction with its targets. The compound is formed by the thermolysis of ammonia borane, followed by hydrolysis of the dehydrogenation products by ambient water . This structure represents the first known example of a borate-based polymer inclusion compound .

Biochemical Pathways

The formation of the compound involves a series of chemical reactions, including thermolysis and hydrolysis . These processes could potentially interact with various biochemical pathways within a given environment.

Pharmacokinetics

Understanding the pharmacokinetics of prodrugs and their metabolites can provide insights into the potential behavior of complex compounds like this compound .

Result of Action

The result of the action of this compound is the formation of a new hydrogen-bonded supramolecular framework . This structure represents the first known example of a borate-based polymer inclusion compound . The compound has potential applications as porous or piezoelectric materials .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of the compound involves the thermolysis of ammonia borane, a process that is temperature-dependent . Additionally, the hydrolysis of the dehydrogenation products by ambient water suggests that the presence and quality of water in the environment could also influence the compound’s action .

properties

IUPAC Name

tridecaazanium;pentaborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5BO3.13H3N/c5*2-1(3)4;;;;;;;;;;;;;/h;;;;;13*1H3/q5*-3;;;;;;;;;;;;;/p+13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSJKYGXGUDBEC-UHFFFAOYSA-A
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B5H52N13O15-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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